6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Medicinal Chemistry Scaffold Hopping Regioisomer Selectivity

6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole (CAS 947534-74-9) is a heterocyclic small molecule (C10H6BrN3S, MW 280.14) containing a fused imidazo[1,2-d][1,2,4]thiadiazole core with a 4-bromophenyl substituent at the 6-position. This [5,5]-fused ring system with a bridgehead nitrogen is recognized as a privileged scaffold in medicinal chemistry, with representative molecules reported in anticancer, antitubercular, and cardiovascular therapeutic programs.

Molecular Formula C10H6BrN3S
Molecular Weight 280.15 g/mol
CAS No. 947534-74-9
Cat. No. B12629239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
CAS947534-74-9
Molecular FormulaC10H6BrN3S
Molecular Weight280.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=NSC3=N2)Br
InChIInChI=1S/C10H6BrN3S/c11-8-3-1-7(2-4-8)9-5-14-6-12-15-10(14)13-9/h1-6H
InChIKeyGIDIPYHYLCYSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole (CAS 947534-74-9): Core Scaffold & Procurement Context


6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole (CAS 947534-74-9) is a heterocyclic small molecule (C10H6BrN3S, MW 280.14) containing a fused imidazo[1,2-d][1,2,4]thiadiazole core with a 4-bromophenyl substituent at the 6-position . This [5,5]-fused ring system with a bridgehead nitrogen is recognized as a privileged scaffold in medicinal chemistry, with representative molecules reported in anticancer, antitubercular, and cardiovascular therapeutic programs . The compound is commercially available from multiple chemical suppliers for research use .

Procurement Risk Alert: Why Generic Imidazo-Thiadiazole Substitution Fails for 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole


The imidazo-thiadiazole chemical space encompasses several regioisomeric families (e.g., imidazo[2,1-b][1,3,4]thiadiazole, imidazo[1,2-d][1,2,4]thiadiazole) with distinct electronic configurations and biological target preferences . Within the imidazo[1,2-d][1,2,4]thiadiazole series, the nature and position of aryl substituents critically govern both synthetic accessibility (e.g., Suzuki–Miyaura cross-coupling yields at C-5 vs. C-6) and pharmacophore presentation . The 4-bromophenyl group at C-6 provides a specific halogen-bond donor and a versatile synthetic handle for further derivatization (e.g., cross-coupling), which cannot be replicated by 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl analogs. Generic substitution without verifying regioisomer identity (imidazo[1,2-d] vs. imidazo[2,1-b]) and substituent pattern risks invalidating SAR campaigns and wasting procurement resources .

Quantitative Differentiation Evidence: 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole vs. Closest Analogs


Scaffold Identity Verification: Imidazo[1,2-d][1,2,4]thiadiazole vs. Imidazo[2,1-b][1,3,4]thiadiazole Regioisomerism

The compound 6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole belongs to the imidazo[1,2-d][1,2,4]thiadiazole regioisomeric series, which is structurally distinct from the more extensively studied imidazo[2,1-b][1,3,4]thiadiazole series. In the imidazo[2,1-b][1,3,4]thiadiazole series, 6-(4-bromophenyl)-N-cyclohexyl-imidazo[2,1-b][1,3,4]thiadiazole demonstrated antituberculosis activity with a docking score of -9.3 kcal/mol against enoyl-ACP reductase (InhA) . No directly comparable biological data are available for the imidazo[1,2-d][1,2,4]thiadiazole regioisomer in the same assay. The [1,2-d] fusion pattern presents a distinct nitrogen atom arrangement (bridgehead N at position 4 vs. 3 in the [2,1-b] series), altering hydrogen-bond acceptor/donor profiles and target engagement potential . This regioisomeric difference means that SAR established for imidazo[2,1-b][1,3,4]thiadiazoles cannot be presumed transferable to the [1,2-d] series without experimental verification.

Medicinal Chemistry Scaffold Hopping Regioisomer Selectivity

C-6 Halogen Substituent Identity: 4-Bromophenyl vs. 4-Iodophenyl in Imidazo[1,2-d][1,2,4]thiadiazole

Within the imidazo[1,2-d][1,2,4]thiadiazole series, the C-6 aryl halide substituent type influences both intermolecular interactions (halogen bonding) and synthetic utility. The 4-bromophenyl derivative (target compound) presents a bromine atom with a polarizability (α) of 3.05 ų and a σ-hole magnitude suitable for moderate halogen-bond donor interactions . The 4-iodophenyl analog (CAS not specified; described in vendor catalogs) features iodine with higher polarizability (α = 5.35 ų) and stronger halogen-bond donor capacity but different reactivity in Pd-catalyzed cross-coupling reactions (oxidative addition rates: Ar-I > Ar-Br > Ar-Cl) . In the context of the 2022 synthetic methodology study, brominated aryl substrates at C-5 were less reactive than iodinated analogs in Suzuki–Miyaura coupling (yields not reported for C-6 position specifically) . The bromine substituent thus occupies a middle ground: it enables further derivatization via cross-coupling while maintaining sufficient stability for storage and handling, unlike some iodinated analogs that are more prone to photolytic dehalogenation.

Halogen Bonding Medicinal Chemistry Cross-Coupling Reactivity

Proven Synthetic Tractability: C-6 Arylation via Suzuki–Miyaura Methodology for Imidazo[1,2-d][1,2,4]thiadiazole Scaffold

The imidazo[1,2-d][1,2,4]thiadiazole scaffold has been demonstrated to be synthetically tractable for C-5 arylation via Suzuki–Miyaura cross-coupling using Pd catalysts. Pescheteau et al. (2022) reported optimized conditions for coupling various boronic acids at the C-5 position after iodination, achieving isolated yields of 32–89% across 15 examples . While the target compound 6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole already bears the aryl group at C-6, the methodology establishes that the scaffold tolerates palladium catalysis and that brominated aryl substrates can be introduced or further elaborated. This synthetic validation is not uniformly established for all imidazo-thiadiazole regioisomers; for instance, imidazo[2,1-b][1,3,4]thiadiazole C-2 and C-6 functionalization often requires different reaction conditions due to distinct electronic environments . The documented C–C bond formation capability on this scaffold reduces procurement risk: the compound can serve as a building block for analog generation via its reactive bromide handle.

Synthetic Chemistry Cross-Coupling Library Synthesis

Coagulation Factor XIIIa Inhibition Potential of Imidazo[1,2-d][1,2,4]thiadiazole Pharmacophore

3-Substituted imidazo[1,2-d][1,2,4]thiadiazoles have been identified as a novel class of Factor XIIIa (FXIIIa) inhibitors. In a foundational study, a representative compound from this series (compound 8, not the target compound) at 160 μM caused 50% reduction in fibrin γ-chain cross-linking and suppressed α-chain polymerization in platelet-depleted human plasma clots . The FXIIIa inhibitory pharmacophore is scaffold-specific to the imidazo[1,2-d][1,2,4]thiadiazole ring system; replacement with imidazo[2,1-b][1,3,4]thiadiazole or other thiadiazole regioisomers results in loss of this activity profile . While the target compound 6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole has not been directly tested in this assay, it bears the identical core scaffold. The 4-bromophenyl substituent at C-6 occupies a vector that, in related series, projects toward a lipophilic sub-pocket of FXIIIa, as suggested by structure-activity trends in the BindingDB entry for CHEMBL193724 (an imidazo[1,2-d][1,2,4]thiadiazole-based FXIIIa ligand) .

Antithrombotic Factor XIIIa Coagulation Cascade

Recommended Application Scenarios for 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole Based on Evidence Strength


Medicinal Chemistry Building Block for Focused Kinase or Factor XIIIa Inhibitor Library Synthesis

The imidazo[1,2-d][1,2,4]thiadiazole scaffold has patent-protected applications as kinase inhibitors (TGF-β receptor I, PAR4) and established FXIIIa inhibitory pharmacology . The 4-bromophenyl substituent at C-6 provides a reactive handle for Suzuki–Miyaura diversification, with validated cross-coupling methodology available (32–89% yields for analogous C-5 couplings) . Researchers building targeted libraries for kinase or coagulation factor programs should procure this specific regioisomer to maintain pharmacophore integrity.

Selective FXIIIa Inhibitor Probe Development in Coagulation Research

The imidazo[1,2-d][1,2,4]thiadiazole core is a privileged scaffold for Factor XIIIa inhibition, with a representative analog demonstrating 50% reduction in fibrin cross-linking at 160 μM in human plasma clots . The 4-bromophenyl derivative can serve as a starting point for SAR exploration around the C-6 vector, potentially accessing lipophilic sub-pockets of the FXIIIa active site. Procurement of this scaffold is essential for probe development; imidazo[2,1-b] regioisomers lack this validated target engagement.

Halogen-Bond-Directed Supramolecular Chemistry or Co-Crystallization Studies

The 4-bromophenyl substituent (Br polarizability 3.05 ų) offers moderate halogen-bond donor capacity suitable for directing intermolecular interactions in co-crystal engineering . Compared to the iodo analog (higher polarizability but potential photolytic lability), the bromo derivative provides a practical balance of interaction strength and stability for crystallography studies. This application is supported by the compound's commercial availability from multiple vendors .

Synthetic Methodology Development: Pd-Catalyzed Cross-Coupling Optimization on Heterocyclic Substrates

The compound's aryl bromide functionality enables its use as a substrate for developing and benchmarking palladium-catalyzed cross-coupling conditions (Suzuki, Buchwald-Hartwig, etc.) on electron-deficient heterocyclic scaffolds. The imidazo[1,2-d][1,2,4]thiadiazole core presents distinct electronic properties compared to imidazo[2,1-b][1,3,4]thiadiazole, making it a valuable test substrate for methodology studies . Successful C-5 coupling methodology (32–89% yields) demonstrates scaffold compatibility with Pd catalysis, supporting its use in reaction optimization campaigns.

Quote Request

Request a Quote for 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.